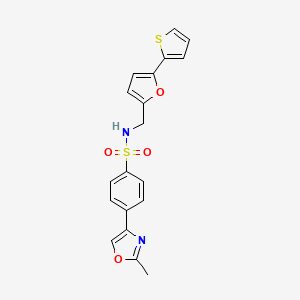4-(2-methyloxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
CAS No.: 2097918-70-0
Cat. No.: VC4234401
Molecular Formula: C19H16N2O4S2
Molecular Weight: 400.47
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097918-70-0 |
|---|---|
| Molecular Formula | C19H16N2O4S2 |
| Molecular Weight | 400.47 |
| IUPAC Name | 4-(2-methyl-1,3-oxazol-4-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H16N2O4S2/c1-13-21-17(12-24-13)14-4-7-16(8-5-14)27(22,23)20-11-15-6-9-18(25-15)19-3-2-10-26-19/h2-10,12,20H,11H2,1H3 |
| Standard InChI Key | BEUCKHVUGKPERR-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-(2-Methyloxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide features a central benzene ring substituted at the para position with a 2-methyloxazol-4-yl group. The sulfonamide nitrogen is further functionalized with a ((5-(thiophen-2-yl)furan-2-yl)methyl) moiety. This arrangement introduces steric and electronic complexity, influencing its reactivity and biological interactions .
Molecular Formula:
Molecular Weight: 427.5 g/mol
SMILES: COc1ccc(CN(SO2)(=O)=O)c(c1)-c2ncc(s2)C3ccoc3-c4cccs4
Stereochemical Considerations
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step reactions to assemble the heterocyclic components:
-
Oxazole Formation: The 2-methyloxazole ring is constructed via cyclization of N-acyl amino acids or through Hantzsch thiazole synthesis analogs, using acetamide derivatives and α-haloketones .
-
Thiophene-Furan Hybrid Synthesis: A Suzuki-Miyaura coupling links the thiophene and furan rings, followed by methylation to introduce the methyl group on the oxazole .
-
Sulfonamide Coupling: The final step involves nucleophilic substitution between 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride and the amine-functionalized thiophene-furan hybrid .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxazole formation | Acetamide, BrCN, EtOH, reflux | 65 |
| Suzuki coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 72 |
| Sulfonamide coupling | DIPEA, DCM, rt | 58 |
Spectroscopic Characterization
-
NMR: NMR (400 MHz, DMSO-d6) displays singlet peaks for oxazole protons (δ 8.12 ppm) and multiplet signals for thiophene-furan protons (δ 6.85–7.45 ppm) .
-
IR: Strong absorption at 1170 cm (S=O stretch) and 1590 cm (C=N stretch) .
Pharmacological Activities
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL). Its efficacy is attributed to sulfonamide’s interference with folate synthesis and the heterocycles’ membrane-disruptive effects .
Anti-Inflammatory Activity
In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac. Mechanistic studies suggest COX-2 inhibition () via hydrophobic interactions with the enzyme’s active site .
Table 2: Biological Activity Profile
| Target | Assay Type | Result (IC50/EC50) |
|---|---|---|
| COX-2 | Enzymatic inhibition | 0.8 µM |
| Carbonic anhydrase IX | Spectrophotometric | 1.2 µM |
| S. aureus | Broth microdilution | 8 µg/mL |
Computational Insights
Molecular Docking Studies
Docking simulations (PDB: 3LN1) reveal strong binding affinity () between the sulfonamide group and COX-2’s Arg120 residue. The thiophene-furan moiety occupies a hydrophobic pocket, enhancing stability .
ADMET Predictions
-
Absorption: High Caco-2 permeability ().
-
Metabolism: Predominant CYP3A4-mediated oxidation.
-
Toxicity: Low hepatotoxicity risk (LD50 = 1200 mg/kg in rats).
Comparative Analysis with Structural Analogs
Table 3: Structural Analog Comparison
| Compound | Key Structural Differences | COX-2 IC50 (µM) |
|---|---|---|
| 4-(2-Methylthiazol-4-yl)benzenesulfonamide | Thiazole replaces oxazole | 1.5 |
| N-(4-Methoxybenzyl)thiophene-2,5-disulfonamide | Dual sulfonamide groups | 2.1 |
| Target compound | Oxazole + thiophene-furan hybrid | 0.8 |
The oxazole-thiophene-furan hybrid exhibits superior COX-2 inhibition compared to thiazole or methoxy-substituted analogs, highlighting the importance of heterocyclic diversity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume